molecular formula C26H26FNO6S2 B1262464 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylacetatebenzenesulfonate CAS No. 952340-40-8

5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylacetatebenzenesulfonate

Cat. No.: B1262464
CAS No.: 952340-40-8
M. Wt: 531.6 g/mol
InChI Key: UFXQKLQPHZRPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylacetatebenzenesulfonate is a pharmaceutical compound used primarily as an antiplatelet agent. It is a derivative of thienopyridine and functions as a platelet activation and aggregation inhibitor. This compound is structurally and pharmacologically related to clopidogrel and ticlopidine . This compound is used to prevent thrombotic cardiovascular events in patients with acute coronary syndrome who are managed with percutaneous coronary intervention .

Preparation Methods

The preparation of prasugrel benzenesulfonate involves several synthetic routes and reaction conditions. One method includes the acetylation of 5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-2-oxo-2,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine . This process can be optimized to improve the yield and purity of the final product. Industrial production methods often involve the use of specific stabilizers and solvents to enhance the solubility and bioavailability of the compound .

Chemical Reactions Analysis

5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylacetatebenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetylating agents and stabilizers . The major products formed from these reactions are typically derivatives of the original compound, which retain the antiplatelet activity .

Scientific Research Applications

5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylacetatebenzenesulfonate has a wide range of scientific research applications. In medicine, it is used to prevent atherothrombotic events in patients with acute coronary syndromes . In chemistry, it serves as a model compound for studying the inhibition of platelet aggregation. In biology, it is used to investigate the molecular mechanisms of platelet activation and aggregation . Industrial applications include the development of stable pharmaceutical formulations for therapeutic use .

Properties

CAS No.

952340-40-8

Molecular Formula

C26H26FNO6S2

Molecular Weight

531.6 g/mol

IUPAC Name

benzenesulfonic acid;[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate

InChI

InChI=1S/C20H20FNO3S.C6H6O3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21;7-10(8,9)6-4-2-1-3-5-6/h2-5,10,13,19H,6-9,11H2,1H3;1-5H,(H,7,8,9)

InChI Key

UFXQKLQPHZRPDV-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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